Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci)
Description
Historical Context and Development
The tert-butoxycarbonyl (Boc) protecting group, introduced in the mid-20th century, revolutionized peptide synthesis by providing a stable yet selectively removable moiety for amino group protection. Early work by Bruce Merrifield and Louis Carpino established Boc chemistry as a cornerstone of solid-phase peptide synthesis (SPPS), enabling the sequential assembly of complex peptides. The integration of thioester functionalities into Boc-protected amino acids, such as Boc-D-Ala-SH, arose from the need to address limitations in traditional carbodiimide-based coupling methods, particularly for cyclization and ligation reactions.
The development of Boc-D-Ala-SH is rooted in the broader exploration of thioesters as acyl transfer agents. Davies et al. demonstrated that substituting C-terminal residues with d-amino acids, such as d-alanine, enhances cyclization efficiency by favoring conformations amenable to intramolecular coupling. This principle was extended to thioester derivatives, where the nucleophilic thiol group facilitates rapid acyl transfer under mild conditions. Boc-D-Ala-SH, combining the steric protection of the Boc group with the reactivity of the thioester, thus became a strategic tool for synthesizing cyclic peptides and facilitating native chemical ligation (NCL).
Significance in Contemporary Chemical Research
Boc-D-Ala-SH occupies a pivotal role in modern peptide synthesis, particularly in the construction of complex biomolecules. Its applications span three key areas:
Native Chemical Ligation (NCL) : Thioesters like Boc-D-Ala-SH enable the chemoselective coupling of peptide fragments. For example, the thioester group reacts with an N-terminal cysteine residue on a second peptide, forming a native amide bond without racemization. This method has been instrumental in synthesizing proteins exceeding 200 residues, including post-translationally modified variants.
Cyclic Peptide Synthesis : The compound’s dual functionality—Boc protection and thioester reactivity—allows for efficient macrocyclization. In the synthesis of anticancer peptides such as nocardiotide A analogs, cyclization yields improved from 16% to 31% when employing d-alanine-derived thioesters.
Material Science and Drug Delivery : Thioester-mediated conjugation using Boc-D-Ala-SH has been leveraged to functionalize polymers and nanoparticles, enabling targeted drug delivery systems.
Table 1: Comparative Properties of Boc-D-Ala-OH and Boc-D-Ala-SH
Theoretical Framework for Thioester-Mediated Peptide Chemistry
The efficacy of Boc-D-Ala-SH in peptide synthesis is governed by three mechanistic principles:
Nucleophilic Acyl Substitution : The thioester’s electrophilic carbonyl carbon undergoes attack by nucleophiles (e.g., cysteine thiolates), forming a tetrahedral intermediate that collapses to release the thiol leaving group. This process is exemplified in NCL, where the thioester’s reactivity surpasses traditional oxyesters due to sulfur’s polarizability and weaker C–S bond.
Conformational Control : The Boc group’s steric bulk directs regioselectivity during cyclization. In linear precursors, the d-alanine residue promotes a turn-like conformation, reducing entropic penalties and favoring intramolecular reaction over oligomerization.
Thermodynamic Driving Forces : Thioester-mediated reactions often proceed under kinetic control, with reaction rates influenced by solvent polarity and dilution. High-dilution conditions (e.g., 1.25 mM in DCM/DMF) minimize intermolecular side reactions, as demonstrated in the synthesis of [d-Ala]-nocardiotide A.
Equation 1: Thioester Reactivity in Acyl Transfer
$$
\text{R-C(=O)-S-R'} + \text{Nu}^- \rightarrow \text{R-C(=O)-Nu} + \text{R'-S}^-
$$
Where Nu⁻ = nucleophile (e.g., cysteine thiolate).
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanethioic S-acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-5(6(10)13)9-7(11)12-8(2,3)4/h5H,1-4H3,(H,9,11)(H,10,13)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNMZDIMUZMTD-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)S)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)S)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80354-38-7 | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}propanethioic O-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) typically involves the protection of the amino group of an amino acid with a Boc group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be optimized by using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and increased sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Deprotection: The major product is the free amino acid after the removal of the Boc group.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Pharmaceutical Development
Propanethioic acid derivatives are explored for their potential in drug formulation, particularly in the development of peptide-based therapeutics. The presence of the thioic acid moiety can enhance the bioavailability and stability of peptides, making them suitable candidates for therapeutic use.
Biochemical Assays
The compound's unique structure allows it to function as a substrate or inhibitor in various enzymatic reactions. Its application in biochemical assays can help elucidate enzyme mechanisms and kinetics, particularly in studies involving proteases and other enzymes that interact with thiol groups.
Synthesis of Amino Acid Derivatives
Propanethioic acid is utilized in the synthesis of amino acid derivatives, which are crucial for the production of novel peptides and proteins. The modification of amino acids through this compound can lead to the development of new biomolecules with enhanced properties for research and therapeutic applications.
Case Study 1: Enzyme Inhibition Studies
Research has shown that compounds similar to propanethioic acid can act as effective inhibitors for specific enzymes involved in metabolic pathways. For instance, studies have highlighted the inhibitory effects on serine proteases, demonstrating how modifications to the propanethioic structure can optimize binding affinity and selectivity.
Case Study 2: Peptide Drug Development
A notable application involves the use of propanethioic acid derivatives in developing peptide drugs targeting cancer cells. Researchers synthesized a series of modified peptides incorporating this compound, which exhibited improved cellular uptake and cytotoxicity against tumor cell lines, indicating its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci) primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Functional Group and Backbone Variations
*Estimated based on structural similarity.
Key Structural and Functional Differences
The thioic acid (-SH) group offers distinct reactivity compared to carboxylic acids (-COOH), such as higher nucleophilicity and affinity for metal ions, which could be exploited in catalysis or chelation therapy .
Boc Protection and Stability :
- All analogs utilize the Boc group to protect amines during synthesis. However, the Boc group’s stability varies with the backbone: esters (e.g., dimethyl malonate in 61172-70-1) resist hydrolysis better than free acids, making them preferred intermediates in multistep reactions .
Stereochemical Impact: The (2S) configuration in the target compound and butanoic acid derivative (207305-60-0) highlights the importance of chirality in biological activity. For example, the hydroxyl group in 207305-60-0 may interact enantioselectively with enzymes or receptors .
Limitations and Challenges
- The propanethioic acid derivative’s thiol group may pose stability issues (e.g., oxidation to disulfides), requiring inert storage conditions.
- Shorter backbones (C3) may reduce binding affinity in biological systems compared to longer-chain analogs like C18 .
Biological Activity
Chemical Identity
Propanethioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-(9CI), also known by its CAS number 80354-38-7, has the molecular formula and a molecular weight of approximately 205.28 g/mol. This compound is a derivative of propanethioic acid and is characterized by the presence of an amino group and an ethoxycarbonyl moiety, which may contribute to its biological activities.
The biological activity of propanethioic acid derivatives is primarily attributed to their ability to interact with various biological targets. The presence of the thioic acid group suggests potential roles in modulation of enzymatic activities, particularly those involving sulfur-containing compounds.
- Antioxidant Activity : Compounds with thioic acid functionalities often exhibit antioxidant properties, which can protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Some studies indicate that derivatives of propanethioic acid may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
- Antimicrobial Properties : The thioester functional group may enhance the antimicrobial activity of propanethioic acid derivatives against certain bacteria and fungi. This could be beneficial in developing new antimicrobial agents.
Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry evaluated various thioic acid derivatives for their antioxidant capabilities. Results indicated that propanethioic acid derivatives exhibited significant free radical scavenging activity, with IC50 values comparable to well-known antioxidants like ascorbic acid .
Study 2: Anti-inflammatory Activity
Research published in Phytotherapy Research assessed the anti-inflammatory effects of propanethioic acid derivatives in vivo using a rat model induced with carrageenan. The results showed a reduction in paw edema and a decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting that these compounds could serve as potential therapeutic agents for inflammatory diseases .
Study 3: Antimicrobial Efficacy
A comprehensive study published in Applied Microbiology and Biotechnology tested several propanethioic acid derivatives against common pathogens including Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Data Table
| Property | Value |
|---|---|
| Chemical Name | Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9CI) |
| CAS Number | 80354-38-7 |
| Molecular Formula | C8H15NO3S |
| Molecular Weight | 205.28 g/mol |
| Biological Activities | Antioxidant, Anti-inflammatory, Antimicrobial |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2S)-configured propanethioic acid derivatives with Boc-protected amino groups?
- Methodological Answer : Synthesis typically involves sequential protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃), followed by thioesterification. Enantiomeric purity can be achieved via chiral auxiliary-mediated synthesis or enzymatic resolution. Key steps include:
- Boc protection at pH 8–9 to avoid racemization .
- Thioic acid formation using Lawesson’s reagent or H₂S gas under inert conditions .
- Characterization via chiral HPLC or polarimetry to confirm (2S) configuration .
Q. How can researchers ensure structural fidelity during characterization of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and stereochemistry via coupling constants .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
- Cross-validate with IR spectroscopy (C=O stretch at ~1680 cm⁻¹ for carbamate) .
Q. What safety protocols are critical when handling this thiocarboxylic acid derivative?
- Use fume hoods and PPE (gloves, goggles) to prevent dermal/ocular contact .
- Monitor airborne concentrations with industrial hygiene surveys; implement engineering controls (e.g., local exhaust ventilation) if thresholds exceed 1 ppm .
- Establish emergency protocols: eye wash stations, decontamination showers, and contaminated waste disposal .
Advanced Research Questions
Q. How can enantioselective synthesis of the (2S) isomer be optimized to minimize racemization?
- Methodological Answer :
- Use low-temperature (−20°C) Boc protection to stabilize the intermediate .
- Employ chiral catalysts (e.g., Cinchona alkaloids) during thioester formation to enhance enantiomeric excess (ee) .
- Monitor reaction progress via in-situ FTIR or circular dichroism (CD) spectroscopy .
- Refine purification using simulated moving bed (SMB) chromatography for high-purity isolation .
Q. What computational methods are suitable for predicting the compound’s reactivity in peptide coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict nucleophilic attack efficiency at the thioester group .
- MD Simulations : Assess solvation effects and steric hindrance from the Boc group in aqueous/organic media .
- Validate with experimental kinetic studies (e.g., stopped-flow UV-Vis for thioester hydrolysis rates) .
Q. How should researchers address contradictions in reported bioactivity data for analogs of this compound?
- Methodological Answer :
- Replicate Studies : Ensure identical conditions (pH, temperature, solvent) and purity standards (>95% via HPLC) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent variability .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Boc with Fmoc) to isolate contributing factors .
Q. What experimental design principles apply to studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to pH 1–10 buffers at 37°C, sampling at intervals for LC-MS analysis .
- Oxidative Stress Testing : Use H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life and identify degradation pathways (e.g., Boc deprotection vs. thioester hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
